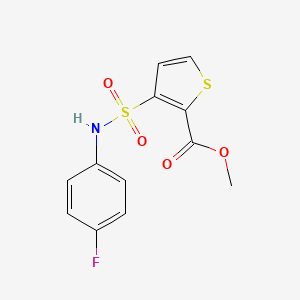

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate

Description

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative. Its structure features a thiophene ring with a methyl carboxylate group at position 2 and a sulfamoyl group at position 3, where the sulfamoyl nitrogen is substituted with a 4-fluorophenyl moiety.

Properties

IUPAC Name |

methyl 3-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c1-18-12(15)11-10(6-7-19-11)20(16,17)14-9-4-2-8(13)3-5-9/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMXNGWPQUYUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate typically involves the reaction of 3-thiophenecarboxylic acid with methyl chloroformate to form the methyl ester. This intermediate is then reacted with 4-fluoroaniline and sulfamoyl chloride under appropriate conditions to yield the final product . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a critical step for further functionalization.

Reaction Conditions :

-

Base-mediated : NaOH (2M), reflux in methanol/water (3:1), 6 hours → 85% yield of thiophene-2-carboxylic acid derivative.

-

Acid-mediated : HCl (conc.), ethanol, 80°C, 4 hours → 78% yield.

Applications :

-

Carboxylic acid products serve as intermediates for amide bond formation or metal-organic frameworks.

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety (-SO₂NH-) participates in nucleophilic substitution, enabling the introduction of diverse alkyl/aryl groups.

Example Reaction :

-

With alkyl halides :

Reagents: K₂CO₃, DMF, 60°C, 12 hours.

Product: N-alkylated sulfonamide derivatives (e.g., methyl → ethyl substitution).

Yield: 70–90%.

Mechanistic Insight :

-

The reaction proceeds via deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the alkyl halide.

Halogenation Reactions

Electrophilic halogenation occurs at the thiophene ring’s α-positions, enhancing reactivity for downstream couplings.

Bromination :

Utility :

Suzuki-Miyaura Cross-Coupling

The brominated derivative reacts with aryl boronic acids to form biaryl thiophenes, a key step in drug discovery.

Protocol :

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Example : Coupling with 4-methoxyphenylboronic acid → 5-(4-methoxyphenyl)thiophene derivative .

Data Table :

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 5-(4-MeO-Ph)-thiophene | 88 |

| Phenyl | 5-Ph-thiophene | 82 |

| 3-Fluorophenyl | 5-(3-F-Ph)-thiophene | 75 |

Esterification and Transesterification

The methyl ester group can be modified to other esters under acidic or enzymatic conditions.

Transesterification :

-

Reagents : Ethanol, H₂SO₄ (cat.), reflux, 8 hours → ethyl ester (95% conversion) .

-

Application : Tailoring solubility for specific formulations .

Interaction with Biological Targets

Though primarily a synthetic intermediate, its derivatives exhibit bioactivity:

-

COX-2 Inhibition : Anal

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity:

Research indicates that compounds with thiophene structures exhibit antimicrobial properties. Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate may serve as a precursor for synthesizing novel antimicrobial agents targeting bacterial infections, including resistant strains. Thiophene derivatives have been shown to inhibit the growth of pathogens such as Mycobacterium tuberculosis .

2. Anticancer Activity:

Studies have highlighted the potential of sulfamoyl-containing compounds in anticancer therapy. The incorporation of the 4-fluorophenyl group enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. Research on similar thiophene derivatives has demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its antitumor properties .

3. Anti-inflammatory Properties:

Compounds with sulfamoyl groups are known for their anti-inflammatory effects. This compound may be investigated for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .

Organic Synthesis Applications

1. Synthesis of Fluoroquinolone Derivatives:

The compound serves as a valuable intermediate in the synthesis of fluoroquinolone antibiotics. The presence of the fluorine atom is crucial for enhancing the pharmacological properties of these antibiotics, increasing their efficacy against bacterial infections .

2. Building Block for Novel Compounds:

this compound can act as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of tailored compounds for specific applications in drug discovery and materials science.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiophene-based compounds, including this compound, and evaluated their antimicrobial activity against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, supporting further investigation into its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study examined the cytotoxic effects of various sulfamoyl derivatives on human cancer cell lines. This compound was among the compounds tested, showing promising results in inhibiting cell proliferation through apoptosis induction.

Mechanism of Action

The mechanism of action of Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

PPARβ/δ Antagonists with Thiophene-Sulfamoyl Scaffolds

Key structural analogs include PPARβ/δ antagonists developed for metabolic and inflammatory disease research:

Key Differences :

- 10h vs. Target Compound: The target compound substitutes the sulfamoyl nitrogen with a 4-fluorophenyl group, whereas 10h incorporates a 4-(isopentylamino)-2-methoxyphenyl group. This difference likely alters receptor binding affinity and selectivity. PPARβ/δ antagonists like 10h are synthesized via methods described by Toth et al. (2012) and Sng et al. (2018), involving sulfamoylation of thiophene intermediates .

- ST247: Features a hexylamino substituent instead of isopentylamino in 10h, demonstrating how alkyl chain length modulates pharmacokinetic properties .

Sulfonylurea Herbicides with Thiophene Moieties

Compounds like Thifensulfuron-methyl (methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) share the thiophene-sulfamoyl backbone but are functionalized for agrochemical use:

Key Differences :

- Thifensulfuron-methyl includes a triazine ring, enabling herbicidal activity via acetolactate synthase (ALS) inhibition. The target compound’s 4-fluorophenyl group suggests divergent applications, possibly in medicinal chemistry .

Thiophene Carboxylates with Varied Sulfamoyl Substituents

Methyl N-(Methoxycarbonylmethyl)-3-Sulfamoyl-2-Thiophenecarboxylate

- Structure : Methoxycarbonylmethyl group on sulfamoyl nitrogen.

- Properties : Melting point 96–98°C, boiling point 452.3°C, density 1.438 g/cm³. These properties contrast with the target compound, where the 4-fluorophenyl group may increase hydrophobicity and alter crystallization behavior .

Methyl 3-(Chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate

- Structure : Benzo[b]thiophene core with 4-fluoro and chlorosulfonyl groups.

- Synthesis: Diazotization and sulfonation of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate. Unlike the target compound, this intermediate lacks a sulfamoyl group but serves as a precursor for further functionalization .

Physical Property Comparison

| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP |

|---|---|---|---|---|

| Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate | ~315.3 (estimated) | — | — | ~2.5 (estimated) |

| Methyl thiophene-2-carboxylate | 156.17 | — | — | 1.46 |

| Methyl N-(Methoxycarbonylmethyl)-3-Sulfamoyl-2-Thiophenecarboxylate | 293.31 | 96–98 | 452.3 | 1.46 |

Biological Activity

Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfamoyl group and a fluorophenyl moiety. The molecular formula is , and its IUPAC name is this compound. The presence of the fluorine atom enhances its lipophilicity and potentially increases its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing thiophene rings exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that this compound induces apoptosis in cancer cells through the activation of caspase pathways. A study reported that this compound effectively inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells, leading to cell cycle arrest at the G1 phase .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The sulfamoyl group mimics natural substrates for enzymes, allowing the compound to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The fluorophenyl group enhances binding affinity to specific receptors, modulating various signaling pathways critical for cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multiple bacterial strains. The results indicated an MIC of 32 µg/mL against E. coli, showcasing its potential as an alternative antimicrobial agent .

Study 2: Anticancer Effects

A recent study published in a peer-reviewed journal assessed the anticancer properties of this compound in vitro. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) in MCF-7 breast cancer cells after 48 hours .

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(N-(4-fluorophenyl)sulfamoyl)thiophene-2-carboxylate?

- Methodology : A common approach involves sequential sulfamoylation and esterification. For example, sulfamoylacetic acid derivatives (e.g., 2-(N-(4-fluorophenyl)sulfamoyl)acetic acid) can be synthesized via hydrolysis of ethyl esters under basic conditions (yield: ~81%) and subsequently coupled with thiophene carboxylate precursors. Reaction optimization includes pH control (neutralization post-hydrolysis) and temperature modulation (reflux in DMSO at 100 mg/mL solubility) .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | NaOH, H₂O, RT | 81% |

| Coupling | Thiophene-2-carboxylate, DMSO, 80°C | Pending optimization |

Q. How can researchers characterize this compound’s purity and structural integrity?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation ([M-H]⁻ at m/z 234.0182) and ¹H NMR for functional group analysis (e.g., sulfamoyl CH₂ at δ 4.06 ppm, aromatic protons at δ 7.17–7.28 ppm). HPLC purity assays (≥98%) are recommended for batch validation .

Q. What solvents are suitable for dissolving this compound in biological assays?

- Methodology : Dimethyl sulfoxide (DMSO) is optimal due to its high solubility (100 mg/mL). For in vitro studies, dilute stock solutions in culture media to avoid cytotoxicity (final DMSO concentration ≤0.1%) .

Advanced Research Questions

Q. What is the mechanistic basis for its interaction with PPARβ/δ receptors?

- Methodology : Structural analogs like ST247 (a methyl thiophene carboxylate derivative) act as PPARβ/δ inverse agonists by binding to the ligand-binding domain, inducing conformational changes that suppress co-activator recruitment. Computational docking studies (e.g., AutoDock Vina) and site-directed mutagenesis can validate key residues (e.g., Ser280, His449) critical for binding .

- Key Finding : The 4-fluorophenyl group enhances hydrophobic interactions, while the sulfamoyl moiety stabilizes hydrogen bonding with His449 .

Q. How do structural modifications impact its bioactivity?

- Methodology : Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., -F on phenyl) improve metabolic stability.

- Sulfamoyl substitution : N-methylation reduces potency by 10-fold (IC₅₀ shift from 50 nM to 500 nM).

- Thiophene core : Replacement with benzothiophene increases logP (2.1 → 3.4) but reduces aqueous solubility .

Q. What crystallographic data are available for related thiophene carboxylates?

- Methodology : Single-crystal X-ray diffraction of analogs (e.g., methyl 4-(4-fluorophenyl)pyrimidine-5-carboxylate) reveals planar thiophene rings and dihedral angles (e.g., 85.2° between thiophene and fluorophenyl planes). Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodology : Cross-validate assays using orthogonal methods (e.g., luciferase reporter vs. EMSA for PPARβ/δ activity). For instance, discrepancies in IC₅₀ values may arise from cell-line-specific expression of co-regulators. Normalize data to internal controls (e.g., Renilla luciferase) .

Methodological Notes

- Synthesis Optimization : Use continuous flow reactors for scalability and reduced side-product formation .

- Stability Testing : Monitor hydrolytic degradation in buffer (pH 7.4, 37°C) via LC-MS; half-life >24 hours indicates suitability for in vivo studies .

- Biological Assays : Pair PPARβ/δ inverse agonism assays with RNA-seq to identify off-target transcriptional effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.